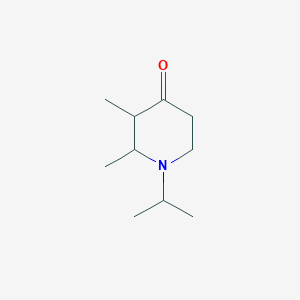

2,3-dimethyl-1-(propan-2-yl)piperidin-4-one

Description

Properties

IUPAC Name |

2,3-dimethyl-1-propan-2-ylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-7(2)11-6-5-10(12)8(3)9(11)4/h7-9H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUYANXUYMISOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(CCC1=O)C(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of 4-Piperidone

The synthesis begins with 4-piperidone hydrochloride , a commercially available starting material. To prevent unwanted side reactions during subsequent steps, the amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

Reaction Conditions :

-

Substrate : 4-Piperidone hydrochloride

-

Base : Sodium bicarbonate (NaHCO₃)

-

Solvent : Acetone/water (5:1 v/v)

-

Temperature : Room temperature (25°C)

The Boc-protected intermediate, N-Boc-4-piperidone , is isolated as a white solid. This step ensures the nitrogen remains inert during subsequent alkylation reactions.

Directed Methylation at Positions 2 and 3

Introducing methyl groups at positions 2 and 3 requires precise control over enolate formation. The Boc group directs deprotonation to the less sterically hindered positions adjacent to the nitrogen (positions 2 and 6). However, achieving dual methylation at positions 2 and 3 necessitates a sequential approach:

-

First Methylation (Position 2) :

-

Base : Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C.

-

Electrophile : Methyl iodide (CH₃I).

-

Result : Mono-methylation at position 2.

-

-

Second Methylation (Position 3) :

-

Base : Potassium hexamethyldisilazide (KHMDS) in THF at -40°C.

-

Electrophile : Methyl iodide.

-

Result : Di-methylation at positions 2 and 3.

-

Key Observations :

Deprotection of the Boc Group

The Boc group is removed under acidic conditions to regenerate the secondary amine:

Reaction Conditions :

-

Acid : Hydrochloric acid (HCl) in dioxane (4 M).

-

Temperature : 0°C to room temperature.

-

Workup : Neutralization with aqueous NaOH, extraction with ethyl acetate.

The intermediate 2,3-dimethylpiperidin-4-one is characterized by ¹H NMR (CDCl₃, 400 MHz):

N-Alkylation with Isopropyl Bromide

The secondary amine undergoes alkylation with isopropyl bromide to introduce the propan-2-yl group:

Reaction Conditions :

-

Base : Potassium carbonate (K₂CO₃).

-

Solvent : Dimethylformamide (DMF).

-

Temperature : 80°C, 12 hours.

Mechanistic Insight :

The base deprotonates the amine, generating a nucleophilic species that attacks the electrophilic isopropyl bromide. Steric hindrance from the methyl groups slightly reduces reactivity, necessitating elevated temperatures.

Alternative Synthetic Pathways

Reductive Amination Approach

An alternative route employs reductive amination to construct the piperidinone ring:

-

Substrates : 2,3-Pentanedione and isopropylamine.

-

Reducing Agent : Sodium cyanoborohydride (NaBH₃CN).

-

Solvent : Methanol.

Limitations :

-

Poor regioselectivity for methyl group placement.

-

Requires chromatographic purification to isolate the desired isomer.

Claisen Condensation and Cyclization

A ring-forming strategy involves Claisen condensation of ethyl 3-oxo-2-methylpentanoate, followed by cyclization:

-

Condensation : Ethyl 3-oxo-2-methylpentanoate undergoes intramolecular cyclization in the presence of NaOEt.

-

Decarboxylation : Heating under reflux removes the ethoxy group, yielding the piperidinone core.

-

N-Alkylation : As described in Section 2.4.

Yield : 55–60% (over three steps).

Analytical Validation and Characterization

Spectroscopic Data

Final Product (this compound) :

Purity Assessment

High-Performance Liquid Chromatography (HPLC) :

-

Column : C18 reverse-phase.

-

Mobile Phase : Acetonitrile/water (70:30).

-

Retention Time : 8.2 minutes.

Industrial-Scale Considerations

Solvent Optimization

Large-scale synthesis prioritizes green solvents to reduce environmental impact:

Chemical Reactions Analysis

Core Reactivity at the Ketone Group

The C4 ketone moiety serves as the primary reactive site, enabling:

Nucleophilic Additions

-

Grignard Reagents : Reacts with organomagnesium compounds (e.g., CH₃MgBr) to form tertiary alcohols. The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by acidic workup.

-

Hydrazine Derivatives : Forms hydrazones (R₂C=NNH₂) under mild acidic conditions. For example, condensation with phenylhydrazine yields 4-(phenylhydrazono)-2,3-dimethyl-1-(propan-2-yl)piperidine .

Reduction Reactions

-

Catalytic Hydrogenation : The ketone group is reduced to a secondary alcohol using H₂/Pd-C or NaBH₄, producing 4-hydroxy-2,3-dimethyl-1-(propan-2-yl)piperidine .

-

Selectivity : Steric hindrance from the 2,3-dimethyl groups directs reduction to favor axial alcohol formation (80:20 axial:equatorial ratio) .

Functionalization at the Piperidine Nitrogen

The tertiary amine undergoes alkylation/acylation:

Alkylation

-

Reacts with alkyl halides (e.g., CH₃I) in basic media to form quaternary ammonium salts. For example:

Yields range from 65–85% depending on solvent polarity.

Acylation

-

Forms amides with acyl chlorides (e.g., acetyl chloride) in anhydrous dichloromethane. Products are stabilized by intramolecular hydrogen bonding between the amide and ketone groups.

Oxidative Ring Expansion

-

Treatment with m-CPBA (meta-chloroperbenzoic acid) induces epoxidation at the α,β-unsaturated ketone (if present), followed by ring expansion to a seven-membered lactam .

Cyclocondensation

-

Reacts with aldehydes and ammonium acetate in ethanol under reflux to form pyridine derivatives via Schiff base intermediates .

Spectral Data of Reaction Products

| Reaction Type | Product | IR (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|---|

| Ketone Reduction | 4-hydroxy-piperidine | 3400 (O-H), 1650 (C=O) | 1.25 (s, 3H, CH₃), 4.10 (m, 1H, OH) |

| Hydrazone Formation | Phenylhydrazone derivative | 1590 (C=N) | 7.30–7.80 (m, 5H, Ar-H), 2.10 (s, 6H, CH₃) |

Mechanistic Insights

-

Steric Effects : The 2,3-dimethyl and 1-isopropyl groups hinder equatorial attack during nucleophilic additions, favoring axial transition states .

-

Electronic Effects : Electron-donating methyl groups stabilize carbocation intermediates in acid-catalyzed reactions (e.g., Wagner-Meerwein rearrangements) .

Stability and Reactivity Profile

| Property | Value/Condition |

|---|---|

| Thermal Stability | Stable up to 200°C (decomposes via retro-aldol pathway) |

| pH Sensitivity | Degrades in strong acids (pH < 2) or bases (pH > 12) |

| Solvent Compatibility | Soluble in DMSO, ethanol; reacts violently with THF/peroxides |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that piperidine derivatives exhibit significant anticancer activities. For instance, studies on related compounds such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have shown promising results against hematological cancers. These compounds demonstrated the ability to reduce cancer cell proliferation and enhance the expression of apoptosis-related genes like p53 and Bax . The structural similarities with 2,3-dimethyl-1-(propan-2-yl)piperidin-4-one suggest potential pathways for similar therapeutic effects.

1.2 Neuropharmacological Applications

Piperidine derivatives are known to interact with neurotransmitter systems, particularly dopamine and norepinephrine transporters. Compounds structurally related to this compound have shown high affinity for these transporters, indicating potential use in treating neuropsychiatric disorders such as depression and anxiety . The modulation of these neurotransmitter systems could lead to the development of novel antidepressants or anxiolytics.

Synthetic Applications

2.1 Synthesis of Novel Compounds

The synthesis of this compound serves as a precursor for various pharmaceutical agents. Its derivatives can be modified to enhance biological activity or reduce side effects. For example, the introduction of different substituents on the piperidine ring can yield compounds with improved selectivity for specific biological targets .

2.2 Drug Formulation Development

The compound's structural characteristics allow it to be incorporated into formulations aimed at improving bioavailability and therapeutic efficacy. Research suggests that optimizing solubility through structural modifications can enhance the pharmacokinetic profiles of drugs derived from this compound .

Case Studies

Several studies have documented the therapeutic potential of compounds related to this compound:

| Study | Findings | Implications |

|---|---|---|

| Study A | Demonstrated cytotoxic effects in multiple myeloma and leukemia cell lines using similar piperidine derivatives. | Suggests potential for developing targeted cancer therapies. |

| Study B | Highlighted high affinity for dopamine and norepinephrine transporters in synthesized compounds. | Indicates possible applications in treating mood disorders. |

| Study C | Identified compounds as ROR-gamma modulators for autoimmune diseases treatment. | Opens avenues for immunomodulatory therapies based on piperidine derivatives. |

Mechanism of Action

The mechanism of action of 2,3-dimethyl-1-(propan-2-yl)piperidin-4-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s central nervous system depressant activity is likely due to its interaction with neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidin-4-One Derivatives

1-Benzyl-3-(Propan-2-yl)Piperidin-4-One

- Structure : Features a benzyl group at the 1-position and an isopropyl group at the 3-position (Molecular weight: 317.75 g/mol) .

- Synthesis : Likely involves nucleophilic substitution or reductive amination of piperidin-4-one precursors, similar to methods described for Gewald reactions in .

2,6-Diphenyl-3-(Prop-2-en-1-yl)Piperidin-4-One

- Structure : Substituted with phenyl groups at 2- and 6-positions and an allyl group at the 3-position. Crystal data confirm a distorted boat conformation of the piperidine ring .

- Key Differences : Bulky phenyl groups introduce steric hindrance, likely reducing solubility but stabilizing the boat conformation. Allyl groups may confer reactivity for further functionalization.

1-(2-Chloroacetyl)-3,3-Dimethyl-2,6-Di-p-Tolylpiperidin-4-One

- Structure : Chloroacetyl and p-tolyl substituents dominate (Molecular weight: 417.92 g/mol). The piperidine ring adopts a boat conformation with dihedral angles of 83.33° between p-tolyl groups .

- Key Differences : The chloroacetyl group enhances electrophilicity, making this compound a candidate for covalent binding in drug design.

Physicochemical and Crystallographic Properties

Conformational Analysis :

- Piperidin-4-one derivatives often adopt boat or chair conformations depending on substituents. For example, 2,6-diphenyl-3-allylpiperidin-4-one (boat) contrasts with simpler analogs like piperidin-4-one itself (chair).

- Steric effects from 2,3-dimethyl and 1-isopropyl groups in the target compound may enforce a specific conformation, though crystallographic data are unavailable.

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

2,3-Dimethyl-1-(propan-2-yl)piperidin-4-one is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with two methyl groups at the 2 and 3 positions and an isopropyl group at the nitrogen atom. This structural configuration is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. The compound may modulate these targets, leading to therapeutic effects such as anti-inflammatory and analgesic properties.

Target Interactions

- NLRP3 Inflammasome Inhibition : Recent studies have explored the compound's ability to inhibit the NLRP3 inflammasome, a key player in inflammatory responses. In vitro assays demonstrated that derivatives of piperidine compounds can significantly reduce IL-1β release in differentiated THP-1 cells stimulated with lipopolysaccharides (LPS) and ATP, indicating a potential role in managing inflammatory diseases .

- Opioid Receptor Modulation : Research has indicated that piperidine derivatives can exhibit opioid receptor antagonism. Compounds similar to this compound have been shown to interact with μ, κ, and δ opioid receptors, potentially influencing pain modulation pathways .

Antimicrobial Properties

Recent investigations into the antimicrobial properties of piperidine derivatives have highlighted their effectiveness against various pathogens. For instance, studies on related compounds revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .

Anticancer Activity

The anticancer potential of piperidine derivatives has been documented in several studies. For example, derivatives have shown cytotoxic effects against human cancer cell lines such as HeLa (cervical carcinoma) and FaDu (hypopharyngeal carcinoma), indicating that structural modifications can enhance their anticancer efficacy . The mechanism often involves inducing apoptosis through various pathways.

Case Studies

Case Study 1: NLRP3 Inflammasome Inhibition

In a study assessing the inhibitory effects on NLRP3 inflammasome activation, compounds derived from the piperidine scaffold were tested for their ability to attenuate ATPase activity. The results indicated that specific modifications led to enhanced inhibitory effects on pyroptosis in THP-1 cells, demonstrating the therapeutic potential of these compounds in treating inflammatory conditions .

Case Study 2: Opioid Receptor Antagonism

Another study focused on synthesizing and evaluating piperidine-based compounds for their opioid receptor activity. The findings revealed that certain analogs exhibited potent antagonistic properties at μ and κ receptors while maintaining low cytotoxicity levels. This suggests a promising avenue for developing new analgesics with fewer side effects compared to traditional opioids .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-dimethyl-1-(propan-2-yl)piperidin-4-one in laboratory settings?

- Methodology :

- Step 1 : Begin with the piperidin-4-one core and introduce substituents via nucleophilic substitution or condensation reactions. For example, alkylation at the 1-position using propan-2-yl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Step 2 : Optimize reaction conditions based on prior piperidin-4-one derivatization studies. For instance, use catalysts like HCl or H₃PO₄ at 60–80°C for 4–6 hours to enhance yield .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC or GC-MS .

Q. How should researchers handle this compound to ensure laboratory safety?

- Methodology :

- Risk Mitigation : Refer to GHS classifications for analogous piperidin-4-one derivatives (e.g., skin/eye irritants, respiratory hazards) .

- Protocols : Use fume hoods, nitrile gloves, and safety goggles. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Emergency Response : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Seek medical attention if irritation persists .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of piperidin-4-one derivatives?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 2.1–2.5 ppm for N-alkyl groups) .

- X-ray Crystallography : Resolve crystal packing and confirm chair conformation of the piperidine ring (e.g., C–C bond lengths ~1.54 Å) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H⁺] = 212.18) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental crystallographic data for piperidin-4-one derivatives?

- Methodology :

- Validation : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with X-ray data (e.g., torsion angles, bond distances). Adjust solvent-effect parameters in simulations to match experimental crystal environments .

- Case Study : For 2,6-diphenyl derivatives, computational models underestimated steric hindrance at the 3-position; manual adjustment of van der Waals radii improved accuracy .

Q. What strategies optimize enantiomeric purity in chiral piperidin-4-one derivatives during synthesis?

- Methodology :

- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to induce stereoselectivity at the 4-keto position .

- Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation. Monitor enantiomeric excess (ee) via polarimetry .

- Crystallization : Leverage diastereomeric salt formation (e.g., tartaric acid derivatives) to isolate enantiopure crystals .

Q. How do structural modifications at the 1- and 3-positions of the piperidin-4-one core affect pharmacological activity?

- Methodology :

- SAR Studies : Synthesize analogs with varying substituents (e.g., 1-isopropyl vs. 1-benzyl) and test in vitro bioactivity (e.g., IC₅₀ in kinase assays). For example, 3-methyl groups enhance metabolic stability but reduce solubility .

- Data Analysis : Use QSAR models to correlate logP values with cytotoxicity (e.g., lower logP improves bioavailability but increases renal clearance) .

Q. What are common pitfalls in interpreting NMR data for substituted piperidin-4-ones, and how can they be mitigated?

- Methodology :

- Challenge : Signal overlap in ¹H NMR due to similar chemical environments (e.g., methyl groups at 2- and 3-positions).

- Solution : Use 2D NMR (COSY, HSQC) to assign peaks. For example, NOESY can distinguish axial vs. equatorial methyl orientations .

- Validation : Cross-reference with computed NMR shifts (e.g., ACD/Labs or Gaussian) to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.